molecular formula C23H25ClN4O2 B2678731 (4-((3-Chloro-4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone CAS No. 1251628-26-8

(4-((3-Chloro-4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone

Cat. No. B2678731
CAS RN: 1251628-26-8
M. Wt: 424.93
InChI Key: SNNKWZHKMUKHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a naphthyridine ring, which is a type of nitrogen-containing heterocycle, and a piperidine ring, which is a common motif in many pharmaceuticals . The molecule also has a methoxy group and an amino group attached to a phenyl ring, and a carbonyl group linking the piperidine and naphthyridine rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of functional groups like the amino group and the carbonyl group could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .

Scientific Research Applications

Anticancer Activity

Naphthyridine derivatives, including compounds similar to "(4-((3-Chloro-4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone," have been studied for their anticancer properties. One notable study demonstrates that a naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This dual mode of action suggests potential as a chemotherapeutic agent, highlighting the importance of the compound's structure-activity relationship in designing cancer treatments (Kong et al., 2018).

Imaging Applications in Parkinson's Disease

Research on derivatives closely related to the queried compound has led to the development of new potential PET agents for imaging LRRK2 enzyme activity in Parkinson's disease. A study synthesized a compound from a similar chemical scaffold, achieving high radiochemical yield and purity. This work underscores the compound's utility in neurodegenerative disease research, offering insights into the molecular basis of Parkinson's and aiding in the development of diagnostic tools (Wang et al., 2017).

Material Science and Polymer Chemistry

In material science, naphthalene-ring containing compounds, akin to the one , have been explored for their utility in synthesizing thermally stable polyamides. These polymers exhibit good solubility and thermal stability, making them suitable for various industrial applications. The development of new materials from naphthyridine derivatives illustrates the broad applicability of these compounds beyond biomedical research (Mehdipour‐Ataei et al., 2005).

Synthetic Chemistry and Drug Design

The versatility of naphthyridine derivatives is further demonstrated in synthetic chemistry, where they serve as key intermediates in the synthesis of complex molecules. Studies have shown that these compounds can undergo various chemical reactions to produce novel derivatives with potential pharmacological activities. This underscores the importance of the compound in facilitating the discovery of new therapeutic agents (Nishijima et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with certain proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These would typically be assessed through laboratory testing and risk assessment .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-14-7-9-17-21(27-16-8-10-20(30-3)19(24)12-16)18(13-25-22(17)26-14)23(29)28-11-5-4-6-15(28)2/h7-10,12-13,15H,4-6,11H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNKWZHKMUKHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)OC)Cl)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.